1-(6-Fluoropyridin-3-yl)propan-1-one
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Overview
Description
1-(6-Fluoropyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom
Scientific Research Applications
1-(6-Fluoropyridin-3-yl)propan-1-one has several scientific research applications, including:
Preparation Methods
One common method is the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of a base such as potassium carbonate.
Industrial production methods for this compound may involve large-scale fluorination processes, which are optimized for yield and purity. These methods often use continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
1-(6-Fluoropyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura cross-coupling reaction. Common reagents for these reactions include palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Mechanism of Action
The mechanism of action of 1-(6-Fluoropyridin-3-yl)propan-1-one depends on its specific application. In biological systems, fluorinated compounds often interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to more potent and specific effects .
Comparison with Similar Compounds
1-(6-Fluoropyridin-3-yl)propan-1-one can be compared to other fluorinated pyridine derivatives, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
These compounds share similar chemical properties but differ in the position of the fluorine atom on the pyridine ring. The position of the fluorine atom can significantly impact the compound’s reactivity and biological activity. This compound is unique due to its specific substitution pattern, which may confer distinct properties and applications .
Properties
IUPAC Name |
1-(6-fluoropyridin-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJLUZIHSSDJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949154-27-2 |
Source
|
Record name | 1-(6-fluoropyridin-3-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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